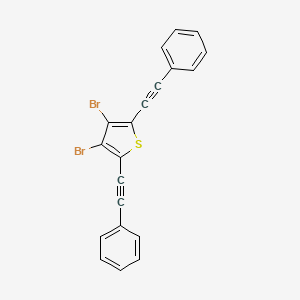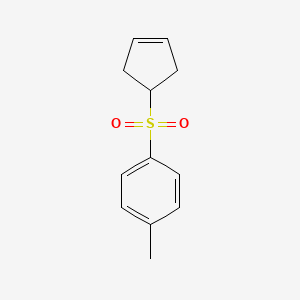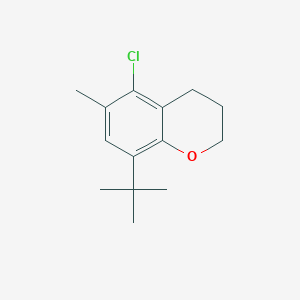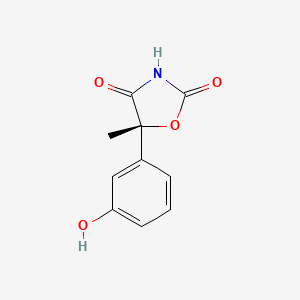![molecular formula C23H26N4O B14204648 Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-84-6](/img/structure/B14204648.png)
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a quinoline core structure substituted with a pyrimidine ring and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes for quinoline derivatives include the Skraup synthesis, the Doebner-Miller reaction, and the Friedländer synthesis . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
For the specific compound Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-, the synthetic route would likely involve the following steps:
- Formation of the quinoline core.
- Introduction of the pyrimidine ring through a nucleophilic substitution reaction.
- Attachment of the piperidine moiety via an ether linkage.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact . Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being used to produce these compounds on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the quinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Pyrimidine: A core structure present in many biologically active molecules.
Piperidine: A common moiety in medicinal chemistry.
Uniqueness
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a quinoline core with a pyrimidine ring and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
832734-84-6 |
|---|---|
Molecular Formula |
C23H26N4O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
8-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]quinoline |
InChI |
InChI=1S/C23H26N4O/c1-2-8-19(7-1)27-13-10-20(11-14-27)28-23-25-15-18(16-26-23)21-9-3-5-17-6-4-12-24-22(17)21/h3-6,9,12,15-16,19-20H,1-2,7-8,10-11,13-14H2 |
InChI Key |
FLYNGGUHCBYCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)

![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)

